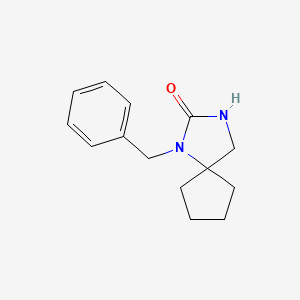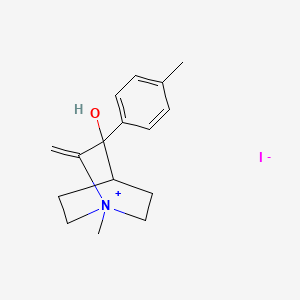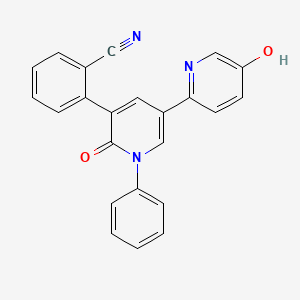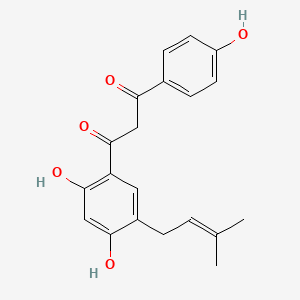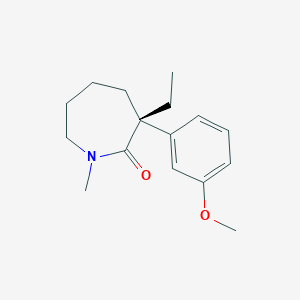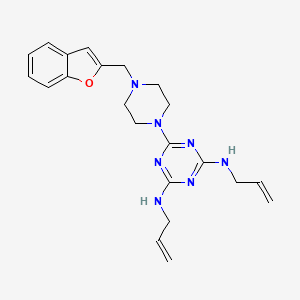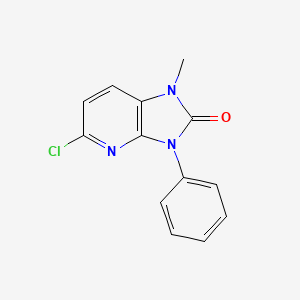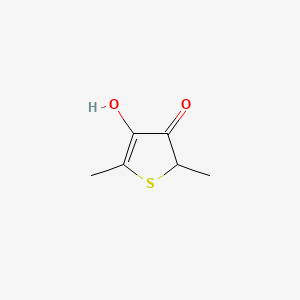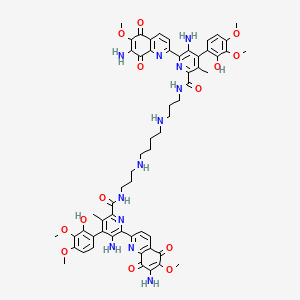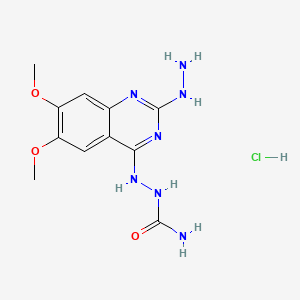
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride is a chemical compound with the molecular formula C11H15N7O3·HCl It is known for its unique structure, which includes a quinazoline ring system substituted with hydrazine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives.
Introduction of Hydrazine Groups: Hydrazine groups are introduced via nucleophilic substitution reactions, where hydrazine or its derivatives react with the quinazoline core.
Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form azo or azoxy compounds.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and reductases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride can be compared with other similar compounds:
Similar Compounds: Quinazoline derivatives such as gefitinib and erlotinib.
Uniqueness: The presence of both hydrazine and methoxy groups in its structure makes it unique, providing distinct chemical reactivity and biological activity.
Properties
CAS No. |
134749-27-2 |
|---|---|
Molecular Formula |
C11H16ClN7O3 |
Molecular Weight |
329.74 g/mol |
IUPAC Name |
[(2-hydrazinyl-6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride |
InChI |
InChI=1S/C11H15N7O3.ClH/c1-20-7-3-5-6(4-8(7)21-2)14-11(16-13)15-9(5)17-18-10(12)19;/h3-4H,13H2,1-2H3,(H3,12,18,19)(H2,14,15,16,17);1H |
InChI Key |
OMYJHUPLBMYONM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NN)NNC(=O)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



